2-chloro-6-(trifluoromethyl)-1H-benzimidazole
Description
Benzimidazole Core
Substituent Effects
- Chlorine at C₂ : Forms a polar σ-bond with the carbon atom, introducing an electron-withdrawing inductive effect. This enhances the electrophilicity of adjacent positions.
- Trifluoromethyl at C₆ : The CF₃ group is a stronger electron-withdrawing substituent due to the high electronegativity of fluorine. It stabilizes the aromatic system through inductive effects and increases lipophilicity.
Figure 1: Schematic Representation of Bonding Patterns
(Note: Replace with a textual description due to formatting constraints)
The benzimidazole core consists of alternating double bonds between carbons and nitrogens. The chlorine atom at C₂ and trifluoromethyl group at C₆ are attached via single bonds, with their electronic effects influencing reactivity.
Crystallographic Data and Spatial Arrangement
While specific crystallographic parameters for this compound are not explicitly reported in the provided sources, structural insights can be inferred from analogous benzimidazole derivatives:
Planar Geometry
The benzimidazole core adopts a planar conformation due to conjugation, with:
- Benzene ring : Hexagonal geometry with sp² hybridization.
- Imidazole ring : Five-membered ring with alternating single and double bonds.
Intermolecular Interactions
In crystalline states, substituents influence packing:
- Trifluoromethyl group : May engage in weak dipole-dipole interactions due to the electronegative fluorine atoms.
- Chlorine atom : Participates in halogen-bonding or hydrogen-bonding with adjacent molecules in the lattice.
Tautomeric Forms and Protonation States
Benzimidazoles exhibit prototropic tautomerism due to the mobility of protons between the nitrogen atoms in the imidazole ring. For this compound:
Dominant Tautomer
The 1H-tautomer (proton on N₁) is favored in most environments due to:
Protonation States
At acidic pH, the compound can undergo protonation at the pyrrole-like nitrogen (N₁), forming a diatomic structure. This is influenced by:
- pH-dependent equilibrium : Protonation shifts the tautomeric balance, altering reactivity.
- Solvent effects : Polar aprotic solvents (e.g., DMSO) favor non-protonated forms, while protic solvents (e.g., water) promote protonation.
Table 2: Tautomeric Equilibrium and Stability
| Tautomer | Position of Proton | Stability Factors |
|---|---|---|
| 1H | N₁ | Resonance stabilization, CF₃ inductive effect |
| 3H | N₂ | Less stable due to reduced conjugation |
Properties
IUPAC Name |
2-chloro-6-(trifluoromethyl)-1H-benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClF3N2/c9-7-13-5-2-1-4(8(10,11)12)3-6(5)14-7/h1-3H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZQXWSPZVZKNRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(F)(F)F)NC(=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClF3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10320327 | |
| Record name | 2-Chloro-6-(trifluoromethyl)-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10320327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86604-86-6 | |
| Record name | 86604-86-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=357929 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Chloro-6-(trifluoromethyl)-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10320327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Condensation of o-Phenylenediamine Derivatives with Trifluoroacetic Acid
- Procedure : Various substituted o-phenylenediamines are reacted in propylene glycol solvent with trifluoroacetic acid and BF3·OEt2 catalyst.
- Conditions : The reaction mixture is heated at approximately 110°C for 6 hours.
- Workup : After reaction completion, the mixture is cooled, diluted with dichloromethane, washed with water, and the organic layer dried over sodium sulfate.
- Purification : The crude product is purified by silica gel column chromatography using ethyl acetate and chloroform (95:5) as eluent, followed by recrystallization.
- Outcome : This yields substituted benzimidazoles including this compound derivatives with good purity and yield.
Use of Substituted Benzaldehydes and Phenylene Diamines
- Alternative method : Starting from 2-chloro-6-fluorobenzaldehyde and substituted phenylene diamines, benzimidazole derivatives are synthesized through cyclization.
- Example : 2-(2-chloro-6-fluorophenyl)-1H-benzimidazole derivatives prepared by condensation followed by halogen exchange to introduce trifluoromethyl substituents.
- Reaction medium : Methanol, tetrahydrofuran (THF), or dimethylformamide (DMF) are commonly used solvents.
- Catalysts and reagents : Sodium hydroxide for ester hydrolysis, acidification steps, and sometimes palladium or copper catalysts for further functionalization.
Metal-Catalyzed Functionalization and Cross-Coupling
- Suzuki and Ullmann coupling reactions have been applied to introduce aryl groups or modify the benzimidazole core.
- Catalysts : Pd(PPh3)4 for Suzuki coupling and CuI with L-proline for Ullmann coupling.
- Conditions : Reactions generally performed at 90–120°C in DMF or DMSO with bases like K2CO3.
- Yields : These methods afford functionalized benzimidazole derivatives in 68–85% yield, allowing further diversification of the compound.
Data Table Summarizing Preparation Methods
Research Findings and Analytical Characterization
- Spectral data : The synthesized this compound compounds are characterized by:
- NMR (¹H, ¹³C, ¹⁹F) confirming the presence and position of chloro and trifluoromethyl groups.
- Mass spectrometry (MS) confirming molecular weight and isotopic patterns.
- Infrared spectroscopy (IR) showing characteristic N-H and C-F stretching vibrations.
- Purity and yield : Optimized reaction conditions yield 60–85% pure product after chromatographic purification.
- Safety and handling : Reactions require controlled heating and use of fume hoods due to volatile and corrosive reagents.
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-6-(trifluoromethyl)-1H-benzimidazole undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 2-position can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Electrophilic Substitution: The benzimidazole ring can undergo electrophilic substitution reactions, particularly at the 5-position.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide, potassium thiolate, or primary amines in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures.
Electrophilic Substitution: Reagents such as bromine, chlorosulfonic acid, or nitric acid under controlled conditions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products:
- Substituted benzimidazoles with various functional groups depending on the nucleophile used.
- Halogenated derivatives from electrophilic substitution.
- Oxidized or reduced forms of the original compound.
Scientific Research Applications
Pharmaceutical Applications
The compound is primarily utilized in the pharmaceutical industry for synthesizing various biologically active derivatives. It serves as a reagent for preparing chiral 2-aminobenzimidazoles, which have shown promise in treating infections caused by drug-resistant bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium .
Antiproliferative and Antimicrobial Activities
Recent studies have demonstrated that derivatives of this compound exhibit significant antiproliferative effects against cancer cell lines. For instance, one derivative showed an IC50 value of 0.27 nM in inhibiting certain cellular activities . Moreover, compounds derived from this structure have displayed antibacterial activities with minimal inhibitory concentrations (MIC) as low as 0.19 μg/mL against MRSA .
Antiparasitic Activity
The benzimidazole derivatives have been investigated for their potential as antiparasitic agents. A study highlighted the effectiveness of a related benzimidazole derivative against Taenia crassiceps, demonstrating its ability to disrupt the parasite's energy metabolism pathways in vitro . This is particularly relevant given the growing resistance to conventional antiparasitic drugs like albendazole.
Agricultural Applications
Due to its antimicrobial properties, this compound has potential applications in agriculture as a pesticide or herbicide. The compound's ability to inhibit microbial growth can be leveraged to protect crops from various pathogens.
Case Study 1: Antimicrobial Efficacy
A series of polyhalogenated benzimidazoles were synthesized and tested for their activity against drug-resistant bacterial strains. Among these, certain compounds exhibited superior antibacterial properties compared to standard treatments like vancomycin, indicating the potential of these derivatives in clinical settings .
| Compound | MIC (μg/mL) | Target Organism |
|---|---|---|
| Compound A | 0.19 | MRSA |
| Compound B | 1.56 | Vancomycin-resistant Enterococcus faecium |
Case Study 2: Antiparasitic Activity
Research involving the benzimidazole derivative RCB20 revealed its effectiveness against Taenia crassiceps cysticerci at concentrations of 6.5 and 13 µM. The study utilized high-performance liquid chromatography to quantify metabolic changes induced by the compound, highlighting its potential as a new antiparasitic agent .
Mechanism of Action
The mechanism of action of 2-chloro-6-(trifluoromethyl)-1H-benzimidazole depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The trifluoromethyl group enhances its lipophilicity, allowing it to easily penetrate cell membranes and reach intracellular targets. The chlorine atom can participate in hydrogen bonding and other interactions, further influencing its activity.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The biological and physicochemical properties of benzimidazoles are highly dependent on the nature and position of substituents. Below is a comparative analysis of 2-chloro-6-(trifluoromethyl)-1H-benzimidazole with structurally related compounds:
Key Observations :
- Positional Effects : The antiparasitic activity of trifluoromethyl-substituted benzimidazoles is sensitive to substituent positions. For example, 5,6-dichloro-2-(trifluoromethyl)-1H-benzimidazole exhibits stronger interactions with cyclodextrins, enhancing its bioavailability compared to the 2-chloro-6-CF₃ analogue .
- Halogen Substitution : Bromine at position 4 (as in 4-Bromo-2-chloro-6-CF₃) increases steric bulk and may influence binding to biological targets .
- Electron-Withdrawing Groups : The trifluoromethyl group at position 6 in the target compound enhances metabolic stability compared to methyl or phenyl substituents .
Physicochemical Properties
- Solubility : The trifluoromethyl group reduces aqueous solubility compared to hydroxyl or amine-substituted benzimidazoles but improves lipid solubility .
- Crystallinity : X-ray diffraction data for sulfonated derivatives (e.g., 2-n-butyl-6-chloro-1-(2,4-dimethylphenylsulfonyl)) reveal well-defined crystal packing, whereas the target compound’s structure remains less characterized .
Biological Activity
2-Chloro-6-(trifluoromethyl)-1H-benzimidazole is a compound of significant interest in medicinal chemistry due to its unique structure and potential biological activities. The benzimidazole core is known for its diverse pharmacological properties, and the introduction of halogen substituents, particularly the trifluoromethyl group, enhances its lipophilicity and bioavailability, making it a candidate for various therapeutic applications.
Antiparasitic Activity
Research has highlighted the antiparasitic potential of benzimidazole derivatives, including this compound. A study evaluated a related compound, 6-chloro-5-(1-naphthyloxy)-2-(trifluoromethyl)-1H-benzimidazole (RCB20), against Taenia crassiceps cysticerci. The results indicated that RCB20 significantly affected the metabolic pathways of the parasites, enhancing fatty acid oxidation and impairing secretion mechanisms due to increased organic acid concentrations . This suggests that similar compounds may exhibit effective antiparasitic properties.
Antiprotozoal Activity
A series of 2-(trifluoromethyl)-1H-benzimidazole derivatives were tested against protozoa such as Giardia intestinalis and Trichomonas vaginalis. One specific derivative was found to be 14 times more active than albendazole against T. vaginalis, indicating strong potential for treating protozoal infections . The structure-activity relationship (SAR) studies suggest that modifications at specific positions on the benzimidazole ring can enhance activity against these pathogens.
Antimicrobial Activity
The antimicrobial properties of benzimidazole derivatives have also been investigated. Compounds derived from this class have shown moderate to good activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and fungal species such as Candida albicans. For instance, certain derivatives exhibited minimal inhibitory concentration (MIC) values as low as 8 µg/mL against Streptococcus faecalis and MRSA . These findings highlight the potential of this compound in combating resistant microbial strains.
Anticancer Activity
Benzimidazole derivatives have been explored for their anticancer properties. A study reported that specific derivatives displayed significant antiproliferative effects against cancer cell lines such as MDA-MB-231. The compounds were evaluated for their ability to inhibit cell growth, with some exhibiting promising results at low concentrations . The incorporation of trifluoromethyl groups is believed to enhance their activity by improving interactions with biological targets.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural features. The following table summarizes key compounds related to this class and their notable biological activities:
| Compound Name | CAS Number | Key Features | Biological Activity |
|---|---|---|---|
| This compound | 86604-86-6 | Trifluoromethyl group enhances lipophilicity | Potential antiparasitic and antimicrobial |
| 6-chloro-5-(1-naphthyloxy)-2-(trifluoromethyl)-1H-benzimidazole | Not Available | Related structure with promising antiparasitic effects | Effective against Taenia crassiceps |
| 2,5(6)-bis(trifluoromethyl)-1H-benzimidazole | Not Available | Multiple trifluoromethyl substitutions | Highly active against Trichomonas vaginalis |
| 6-chloro-2-(4-fluorobenzyl)-1H-benzo[d]imidazole | Not Available | Halogenated benzyl group | Significant antiproliferative activity |
Q & A
Q. What advanced tools resolve structural ambiguities in electron-deficient benzimidazoles?
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
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| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
